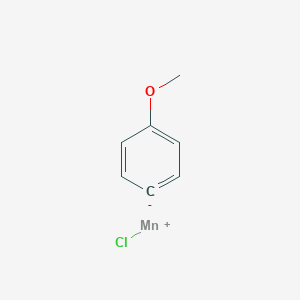
Manganese, chloro(4-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese, chloro(4-methoxyphenyl)- is a chemical compound that features manganese coordinated to a chloro and a 4-methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of manganese, chloro(4-methoxyphenyl)- typically involves the reaction of manganese salts with 4-methoxyphenyl chloride under controlled conditions. One common method involves the use of manganese(II) chloride and 4-methoxyphenyl magnesium bromide in a Grignard reaction, followed by chlorination to introduce the chloro group .
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions, where the reagents are mixed in reactors under controlled temperatures and pressures. The reaction mixture is then purified through distillation or crystallization to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Manganese, chloro(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form manganese oxides.
Reduction: It can be reduced to manganese(II) species.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.
Major Products Formed
Oxidation: Manganese oxides and 4-methoxybenzoic acid.
Reduction: Manganese(II) chloride and 4-methoxyphenylmethane.
Substitution: Various substituted 4-methoxyphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Manganese, chloro(4-methoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential antioxidant properties and interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which manganese, chloro(4-methoxyphenyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy. It may also interact with biological molecules, influencing cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nickel, chloro(4-methoxyphenyl)-: Similar structure but with nickel instead of manganese.
Copper, chloro(4-methoxyphenyl)-: Copper-based analog with different catalytic properties.
Iron, chloro(4-methoxyphenyl)-: Iron-based compound with distinct redox behavior.
Uniqueness
Manganese, chloro(4-methoxyphenyl)- is unique due to its specific coordination chemistry and reactivity.
Eigenschaften
CAS-Nummer |
192887-50-6 |
|---|---|
Molekularformel |
C7H7ClMnO |
Molekulargewicht |
197.52 g/mol |
IUPAC-Name |
chloromanganese(1+);methoxybenzene |
InChI |
InChI=1S/C7H7O.ClH.Mn/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
FALSIYLTTYAFGO-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC=[C-]C=C1.Cl[Mn+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Methaneseleninyl)methyl]benzene](/img/structure/B12579186.png)


![8-hydroxy-7-benzyl-1-Oxa-7-azaspiro[4.4]nonan-6-one](/img/structure/B12579200.png)
![4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl acetate](/img/structure/B12579204.png)


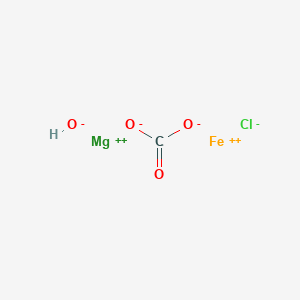
![1-Benzyl-3-hydroxy-1-azabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B12579235.png)
![3,3-dimethyl-5-benzyl-2-Oxa-5-azaspiro[3.4]octan-1-one](/img/structure/B12579236.png)
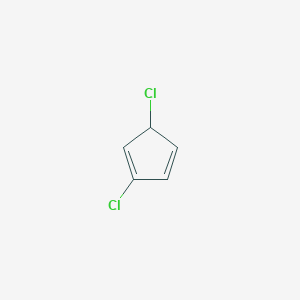
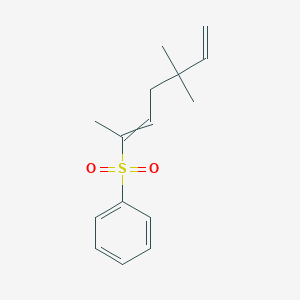
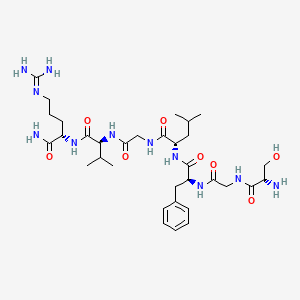
![1-Methoxy-4-[(4-phenylbutoxy)methyl]benzene](/img/structure/B12579276.png)
